molecular formula C21H17AsN2O5S2 B1618795 Thiocarbamizine CAS No. 91-71-4

Thiocarbamizine

Cat. No.: B1618795
CAS No.: 91-71-4
M. Wt: 516.4 g/mol
InChI Key: HVHVTGIAAGQNOB-UHFFFAOYSA-N
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Description

Thiocarbamizine (chemical formula: C₂₁H₁₇AsN₂O₅S₂; molecular weight: 516.44 g/mol) is a sulfur- and arsenic-containing organic compound characterized as a white crystalline powder . Structurally, it contains a phenylurea backbone substituted with arsenic and benzoic acid moieties, as indicated by its synonyms: p-(Bis(o-carboxyphenylmercapto)-arsino)-phenylurea .

Properties

CAS No.

91-71-4

Molecular Formula

C21H17AsN2O5S2

Molecular Weight

516.4 g/mol

IUPAC Name

2-[[4-(carbamoylamino)phenyl]-(2-carboxyphenyl)sulfanylarsanyl]sulfanylbenzoic acid

InChI

InChI=1S/C21H17AsN2O5S2/c23-21(29)24-14-11-9-13(10-12-14)22(30-17-7-3-1-5-15(17)19(25)26)31-18-8-4-2-6-16(18)20(27)28/h1-12H,(H,25,26)(H,27,28)(H3,23,24,29)

InChI Key

HVHVTGIAAGQNOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)S[As](C2=CC=C(C=C2)NC(=O)N)SC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S[As](C2=CC=C(C=C2)NC(=O)N)SC3=CC=CC=C3C(=O)O

Other CAS No.

91-71-4

Origin of Product

United States

Comparison with Similar Compounds

This compound

  • Core Structure : Contains an arsenic atom and two benzoic acid groups linked via sulfur bridges .
  • Synthesis: Not explicitly detailed in available literature, but its complex structure suggests multi-step synthesis involving arsenic intermediates, which may pose safety challenges.

Thiosemicarbazones

  • Core Structure : Derived from the condensation of thiosemicarbazides with aldehydes/ketones, forming a tridentate =N–HN–C=S system .
  • Synthesis : Typically synthesized in a single step under mild acidic conditions (e.g., acetic acid) . For example, 5-methyl-2-furaldehyde thiosemicarbazone is synthesized by reacting thiosemicarbazide with 5-methyl-2-furaldehyde, followed by metal complexation .

Key Distinction : this compound’s arsenic incorporation differentiates it from conventional thiosemicarbazones, which are nitrogen/sulfur-based and lack heavy metals.

This compound

  • Activity: Limited data on biological efficacy. Its arsenic content may confer antiparasitic or cytotoxic properties, but safety concerns (e.g., SOₓ emissions) likely restrict therapeutic use .

Thiosemicarbazones

  • Anticancer : The tridentate =N–HN–C=S system chelates metal ions (e.g., Cu²⁺, Ni²⁺), enhancing bioavailability and enabling ribonucleotide reductase inhibition, a key mechanism in anticancer activity .
  • Antimicrobial: Derivatives like 2-aminobenzamide thiosemicarbazones show potent activity against Mycobacterium bovis .
  • Antiviral : Some derivatives inhibit viral proteases or replication machinery .

Key Distinction : While thiosemicarbazones are pharmacologically versatile, this compound’s arsenic-linked toxicity limits its biomedical applicability.

Coordination Chemistry

This compound

  • Metal Binding: Arsenic’s lower electronegativity compared to nitrogen/sulfur may alter metal-binding preferences. No studies on its coordination complexes are reported.

Thiosemicarbazones

  • For example, copper(II) complexes of salicylaldehyde thiosemicarbazone exhibit enhanced anticancer efficacy compared to ligands alone .

Key Distinction : Thiosemicarbazones’ well-established metal-binding versatility contrasts with this compound’s unexplored coordination behavior.

This compound

  • Hazards : Eye irritation, toxic decomposition products (SOₓ) .
  • Regulatory Status : Listed in the EPA Toxic Substances Control Act (TSCA) inventory, indicating environmental and health monitoring requirements .

Thiosemicarbazones

  • Safety: Generally low toxicity; some derivatives (e.g., 4′-formylacetanilide thiosemicarbazone) are classified as non-hazardous under GHS guidelines .
  • Industrial Use : Employed in pharmaceuticals, sensors, and materials science due to their synthetic ease and tunable properties .

Key Distinction : Thiosemicarbazones’ favorable safety profiles and adaptability make them industrially preferable to this compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Property This compound Thiosemicarbazones (e.g., 5-methyl-2-furaldehyde derivative)
Molecular Formula C₂₁H₁₇AsN₂O₅S₂ C₇H₉N₃OS
Molecular Weight 516.44 g/mol 183.23 g/mol
Core Functional Groups Arsenic, benzoic acid, urea =N–HN–C=S, aldehyde/ketone
Solubility Slight in H₂O, alcohol, alkali Variable; often soluble in DMSO, methanol
Toxicity Eye irritant, emits SOₓ Generally low; dependent on substituents

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